molecular formula C15H14O4 B185574 4-(2-Phenoxyethoxy)benzoic acid CAS No. 22219-63-2

4-(2-Phenoxyethoxy)benzoic acid

Cat. No.: B185574
CAS No.: 22219-63-2
M. Wt: 258.27 g/mol
InChI Key: MIFKBDZVXBJUFX-UHFFFAOYSA-N
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Description

4-(2-Phenoxyethoxy)benzoic acid is an organic compound with the molecular formula C15H14O4. It is characterized by the presence of a benzoic acid moiety substituted with a 2-phenoxyethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenoxyethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-phenoxyethanol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage. The reaction conditions often include heating the mixture to around 60°C for a few hours to ensure complete reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of more efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Phenoxyethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2-Phenoxyethoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Phenoxyethoxy)benzoic acid involves its interaction with specific molecular targets. The phenoxyethoxy group can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(2-Phenoxyethoxy)benzoic acid is unique due to the presence of both the phenoxyethoxy group and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2-phenoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-15(17)12-6-8-14(9-7-12)19-11-10-18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFKBDZVXBJUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90298111
Record name 4-(2-phenoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22219-63-2
Record name MLS000737521
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120631
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-phenoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-PHENOXYETHOXY)BENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4-(2-Phenoxyethoxy)benzoic acid of interest in polymer synthesis?

A: this compound is an attractive monomer for synthesizing linear and hyperbranched poly(ether ketone)s (PEKs) due to its unique structure. [, ] The presence of the flexible oxyethylene spacer (-OCH2CH2O-) in its structure is known to enhance the solubility of the resulting polymers. This is particularly important for PEKs, which are typically difficult to process due to their rigid backbone. [, ]

Q2: What are the advantages of using polyphosphoric acid (PPA) with phosphorus pentoxide (P2O5) as a reaction medium for polymerizing this compound?

A: Traditional methods for synthesizing PEKs rely on strong acid catalysts, which can degrade the oxyethylene spacers present in this compound, leading to undesirable side reactions and affecting the polymer properties. [] Research has shown that employing a milder reaction medium consisting of polyphosphoric acid (PPA) and phosphorus pentoxide (P2O5) provides sufficient catalytic activity for polymerization without causing significant degradation of the oxyethylene spacers. [, ] This results in high molecular weight polymers with improved solubility. [, ]

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